

A Comparative Guide to the Case Hardness of Nitrided EN40B Steel

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EN40	
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This guide provides a comprehensive evaluation of the case hardness of nitrided **EN40**B steel, presenting a comparative analysis with alternative surface hardening treatments. The information is tailored for researchers, scientists, and materials engineers, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

EN40B, a chromium-molybdenum nitriding steel, is renowned for its ability to form a very hard and wear-resistant surface layer through the nitriding process, while maintaining a tough and ductile core.[1][2][3][4][5] This unique combination of properties makes it a critical material for high-performance components in demanding sectors such as aerospace, automotive, and oil & gas.[1][6]

Comparative Analysis of Surface Hardening Treatments

The selection of a surface hardening process is contingent on several factors, including the desired case depth, surface hardness, distortion tolerance, and cost. This section compares nitriding with other common surface hardening methods like carburizing and induction hardening.

Data Presentation: Quantitative Comparison

The following tables summarize the typical mechanical properties achieved through different surface hardening treatments. It is important to note that the exact values can vary significantly







based on the specific process parameters.



Treatment	Steel Grade	Typical Surface Hardness	Typical Case Depth	Key Advantages	Key Disadvantag es
Gas Nitriding	EN40B	900-1100 HV[7]	0.2 - 0.6 mm[7][8]	High surface hardness, excellent wear and fatigue resistance, minimal distortion.[6]	Relatively shallow case depth, longer processing times.[10]
Plasma (Ion) Nitriding	EN40B / Similar Cr-Mo Steels	900 - 1300 HV[7]	0.05 - 0.3 mm[7]	Faster than gas nitriding, excellent control over the compound layer.[8][11]	Can be a more costly process.[12]
Carburizing	AISI 4340 (Comparable Cr-Ni-Mo Steel)	58-62 HRC (~650-740 HV)[13]	0.8 - 1.5 mm[13]	Deep case, high surface hardness.[10]	High- temperature process leading to distortion, requires quenching. [10][14]
Induction Hardening	AISI 4340 (Comparable Cr-Ni-Mo Steel)	53-58 HRC (~570-650 HV)[15][16]	1.5 - 3.0 mm[17][18]	Rapid process, localized hardening is possible.[10]	Lower surface hardness compared to nitriding, potential for cracking.



Note: Hardness values are presented in Vickers Hardness (HV) and Rockwell C (HRC) where available. Conversion between scales is approximate.

Experimental Protocols

Accurate evaluation of case hardness is critical for quality control and research. The following protocols outline the standard methodologies for preparing and analyzing nitrided **EN40**B steel samples.

1. Metallographic Sample Preparation

Proper sample preparation is paramount to avoid altering the true microstructure and to obtain accurate measurements.[19][20]

- Sectioning: The component is sectioned to expose a cross-section of the nitrided case.
 Abrasive cutting with ample cooling is recommended to minimize thermal damage.
- Mounting: The sectioned sample is mounted in a polymer resin (e.g., epoxy) to facilitate handling during subsequent grinding and polishing steps.[20]
- Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 320, 400, 600, 800, 1200 grit) to achieve a flat surface.[20] Each grinding step should remove the scratches from the previous one.
- Polishing: The ground sample is polished using diamond suspensions on polishing cloths, typically starting with a 6 μm paste and finishing with a 1 μm or finer paste to achieve a mirror-like, scratch-free surface.[20]
- 2. Microstructural Analysis and Etching
- Etching: To reveal the microstructure of the nitrided case, the polished sample is etched. A common etchant for this purpose is Nital, a solution of nitric acid in ethanol (typically 2-5%). [1][6][21] The sample is immersed in or swabbed with the etchant for a few seconds, then immediately rinsed with water and alcohol, and dried.
- Microscopic Examination: The etched sample is examined under a metallurgical microscope to observe the different zones of the nitrided case, including the compound layer (white



layer) and the diffusion zone.[1][22]

3. Case Hardness Evaluation: Microhardness Testing

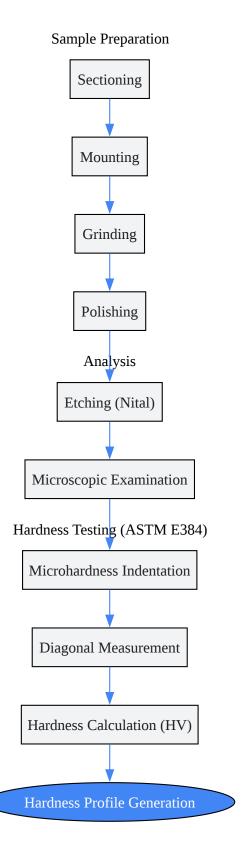
The case hardness profile is determined using a microhardness tester in accordance with the ASTM E384 standard.[12][14][23][24][25][26]

- Testing Instrument: A Vickers or Knoop microhardness tester is used. The Vickers indenter, a diamond pyramid, is more commonly used for this application.[24][25]
- Procedure:
 - A series of indentations are made at controlled intervals starting from the surface and moving towards the core of the sample.
 - A specific load (e.g., 100g or 500g) is applied for a set dwell time (typically 10-15 seconds).[24][25]
 - After the load is removed, the diagonals of the resulting indentation are measured using the microscope.
 - The Vickers hardness value (HV) is calculated from the average diagonal length and the applied load.
- Hardness Profile: The hardness values are plotted against the distance from the surface to generate a case hardness profile, which illustrates the gradual decrease in hardness from the surface to the core.
- Effective Case Depth: The effective case depth is a critical parameter and is defined as the depth at which the hardness drops to a specific value (e.g., 550 HV for nitriding steels).

Visualizing the Process and Relationships

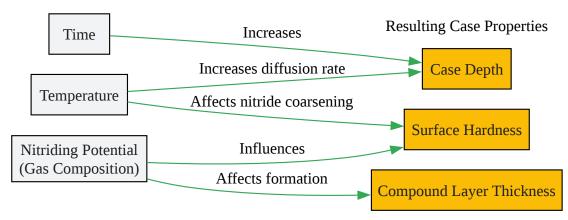
Experimental Workflow for Case Hardness Evaluation







Nitriding Process Parameters



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- To cite this document: BenchChem. [A Comparative Guide to the Case Hardness of Nitrided EN40B Steel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607303#case-hardness-evaluation-of-nitrided-en40b-steel]

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